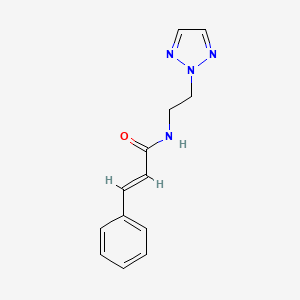

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide

Descripción general

Descripción

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide is a compound that features a cinnamamide moiety linked to a 1,2,3-triazole ring through an ethyl chain

Mecanismo De Acción

Target of Action

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide is a complex compound that interacts with various targets in the body. The primary targets of this compound are yet to be definitively identified due to the complexity of its structure and the wide range of potential interactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to a series of biochemical reactions . The compound’s triazole moiety actively contributes to binding to the active site of enzymes .

Biochemical Pathways

This compound affects various biochemical pathways. The exact pathways and their downstream effects are subject to ongoing research. It is known that the compound’s triazole moiety plays a significant role in these interactions .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are complex and depend on various factors. These factors can influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific targets and pathways it interacts with. These effects can include changes in enzyme activity, alterations in cellular signaling, and other biochemical changes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, pH levels, temperature, and other conditions .

Análisis Bioquímico

Biochemical Properties

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. For instance, it has been observed to interact with topoisomerase IV, an enzyme crucial for DNA replication and cell division . The cinnamamide group may also contribute to these interactions by providing additional binding sites or influencing the compound’s overall conformation.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For example, it may inhibit the activity of kinases involved in cell proliferation and survival pathways, leading to reduced cell growth and increased apoptosis . Additionally, this compound can alter gene expression by affecting transcription factors or epigenetic modifiers, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The triazole ring can form stable complexes with metal ions, which may be essential for its biological activity. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Furthermore, it may activate or inhibit transcription factors, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to the gradual degradation of the compound, potentially reducing its efficacy and altering its effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory or anticancer activity without significant toxicity . At higher doses, the compound may cause adverse effects, including toxicity to vital organs or disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide typically involves a multi-step process. One common method starts with the preparation of the 1,2,3-triazole ring via a “click” chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The ethyl chain is then introduced through an alkylation reaction, followed by the attachment of the cinnamamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the CuAAC reaction and automated systems for the subsequent steps .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: The cinnamamide moiety can be reduced to the corresponding amine.

Substitution: The ethyl chain can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the cinnamamide moiety would produce the corresponding amine .

Aplicaciones Científicas De Investigación

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide has several scientific research applications:

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar chemical reactivity and biological activities.

Cinnamamide derivatives: Compounds with the cinnamamide moiety also show comparable pharmacological properties.

Uniqueness

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide is unique due to the combination of the triazole ring and cinnamamide moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Actividad Biológica

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)cinnamamide is a compound that integrates a triazole moiety with a cinnamamide structure. This unique combination enhances its biological activity, particularly in the context of cancer treatment and other therapeutic applications. The following sections provide a comprehensive overview of its biological activities, including synthesis methods, antiproliferative effects, and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cinnamic acid derivatives with azide compounds to form the triazole ring. The general synthetic pathway includes:

- Formation of Cinnamic Acid Derivative : Cinnamic acid reacts with an amine to form the corresponding cinnamamide.

- Click Chemistry : The azide compound reacts with the alkyne derivative of the cinnamamide to yield the triazole structure.

This method is efficient and allows for the creation of various derivatives with potentially enhanced biological activities.

Antitumor Properties

Research indicates that compounds containing the 1,2,3-triazole fragment often exhibit significant antitumor effects. For instance:

- Melanoma Inhibition : A study on related compounds demonstrated that they could inhibit the proliferation of melanoma cells by interfering with matrix metalloproteinases (MMPs), which are crucial in tumor progression . The presence of the triazole moiety is believed to enhance this activity.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6b | B16-F10 | 12.5 | MMP inhibition and cell cycle arrest |

| 3a | Various | 10.28 | Antiproliferative through tubulin polymerization interference |

Antimicrobial Activity

Cinnamic acid derivatives are known for their antimicrobial properties. This compound has shown potential against various bacterial strains:

- Gram-positive and Gram-negative Bacteria : The compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical strains .

Case Studies and Research Findings

-

In Vitro Studies : A series of in vitro evaluations demonstrated that this compound significantly reduced cell viability in melanoma models. The most effective derivative showed an IC50 value indicating potent antiproliferative effects .

"The necessity for new chemotherapeutic agents for melanoma treatment motivated this work" .

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound affects cellular pathways involved in cancer progression by inhibiting MMPs and inducing apoptosis in cancer cells .

- Comparative Analysis : When compared to other cinnamic acid derivatives, those containing the triazole moiety exhibited superior antitumor activity, suggesting that structural modifications can significantly impact biological efficacy .

Propiedades

IUPAC Name |

(E)-3-phenyl-N-[2-(triazol-2-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c18-13(7-6-12-4-2-1-3-5-12)14-10-11-17-15-8-9-16-17/h1-9H,10-11H2,(H,14,18)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLGNPKMTNHAPG-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCN2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCN2N=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.